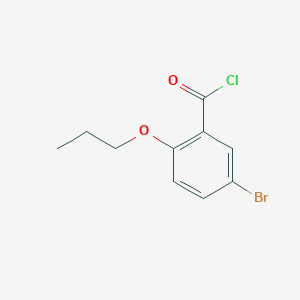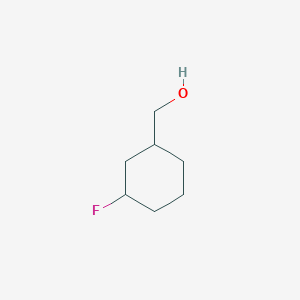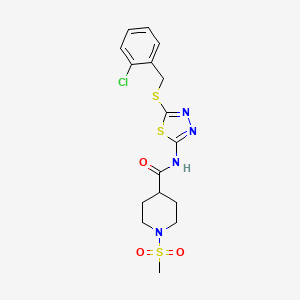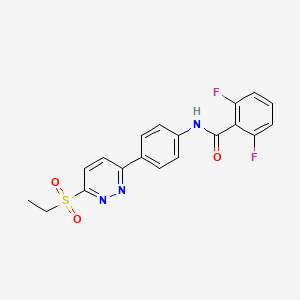![molecular formula C18H22ClN3O3 B2895737 Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate CAS No. 1241315-39-8](/img/structure/B2895737.png)
Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Improved Synthesis Pathways
An improved synthesis method for related compounds like Clopidogrel Sulfate has been explored. This involves obtaining certain intermediates which are crucial for synthesizing similar complex organic compounds (Hu Jia-peng, 2012).
Optimization of Synthesis Conditions
Research has been conducted on optimizing the synthesis conditions for similar compounds, demonstrating the importance of precise control over the chemical reactions involved (Wang Guo-hua, 2008).
Applications in Heterocyclic Chemistry
Synthesis of Heterocyclic Systems
The compound has been used in the synthesis of various heterocyclic systems, which are essential in the development of pharmaceuticals and other organic compounds (Lovro Selič & B. Stanovnik, 1997).
Aminomethylation Reactions
It has been used in aminomethylation reactions to produce derivatives like 3,7-diazabicyclo[3.3.1]nonane, highlighting its versatility in organic synthesis (V. Dotsenko, S. Krivokolysko & V. Litvinov, 2007).
Antimicrobial and Anticancer Applications
Synthesis of Antimicrobial Agents
A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has been synthesized and tested as an antimicrobial agent (P. Sah, Pratibha Bidawat, M. Seth & Chandra Prakash Gharu, 2014).
Anticancer Activity
Similar compounds have been explored for their potential anticancer activity, particularly in inhibiting the proliferation of cancer cells (S. E. Rayes, A. Aboelmagd, M. Gomaa, Walid Fathalla, I. Ali, F. Pottoo & F. Khan, 2020).
Propriétés
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-25-17(24)12-22(10-14-4-6-15(19)7-5-14)11-16(23)21-18(13-20)8-2-3-9-18/h4-7H,2-3,8-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXITBBKULRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-chlorophenyl)methyl]({[(1-cyanocyclopentyl)carbamoyl]methyl})amino}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)
![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)


![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)